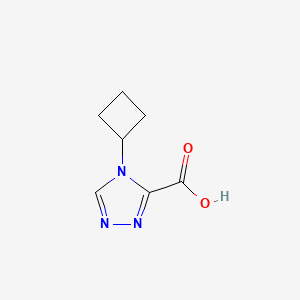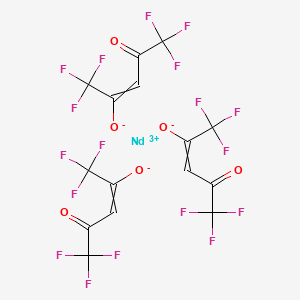
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is a coordination compound where neodymium is complexed with the ligand 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) typically involves the reaction of neodymium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The neodymium salt, often neodymium chloride or neodymium nitrate, is dissolved in a suitable solvent, and the ligand is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. The use of automated systems and reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium in the complex to a lower oxidation state.
Substitution: The ligand in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) complexes, while reduction could produce neodymium(II) complexes.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound can be used in studies involving metal-ligand interactions and their effects on biological systems.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other neodymium-based compounds.
Wirkmechanismus
The mechanism by which 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) exerts its effects involves the coordination of the ligand to the neodymium ion. This coordination alters the electronic structure of the neodymium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;copper(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;palladium(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;zinc(II)
Comparison: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is unique due to the specific properties imparted by the neodymium ion. Compared to similar compounds with copper, palladium, or zinc, the neodymium complex may exhibit different reactivity, stability, and applications. For instance, neodymium complexes are often used in applications requiring strong magnetic properties, which are not typically associated with copper, palladium, or zinc complexes.
Eigenschaften
Molekularformel |
C15H3F18NdO6 |
|---|---|
Molekulargewicht |
765.39 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 |
InChI-Schlüssel |
COCJVENIJDUODB-UHFFFAOYSA-K |
Kanonische SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



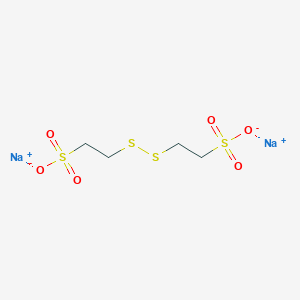
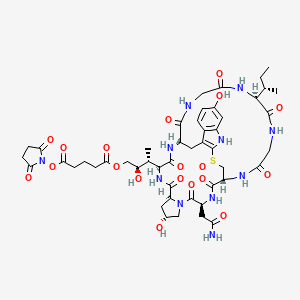
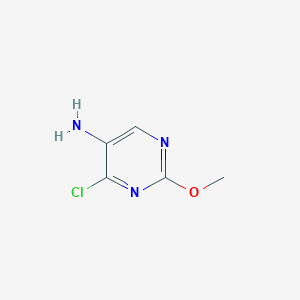
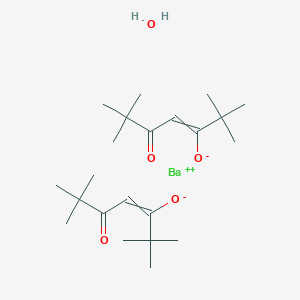
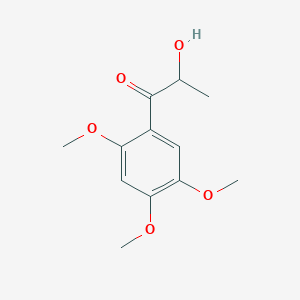
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
